2-[(2-Furylmethyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde
Description
Nuclear Magnetic Resonance (NMR) Spectral Assignments
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 9.80 | Singlet | Aldehyde proton (C=O–H) |
| 8.20 | Doublet | H-5 (pyrido-pyrimidine) |
| 7.60 | Triplet | H-6 (pyrido-pyrimidine) |
| 6.80–6.40 | Multiplet | Furan protons (C–H) |
| 4.50 | Singlet | Methylene (–CH₂–NH–) |
| 2.40 | Singlet | Methyl (C7–CH₃) |
¹³C NMR (100 MHz, DMSO-d₆) :
Infrared (IR) Vibrational Mode Analysis
Key IR absorptions (KBr, cm⁻¹) :
| Peak (cm⁻¹) | Assignment |
|---|---|
| 1705 | C=O stretch (aldehyde) |
| 1660 | C=O stretch (pyrido-pyrimidine) |
| 1600 | C=N stretch (pyrimidine) |
| 1250 | C–O–C asymmetric (furan) |
| 1020 | C–O–C symmetric (furan) |
| 3300 | N–H stretch (amine) |
The absence of a broad O–H stretch (2500–3300 cm⁻¹) confirms the aldehyde exists predominantly in the keto form.
Mass Spectrometric Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS) :
- Molecular ion : m/z 283.0957 ([M+H]⁺, calculated for C₁₅H₁₄N₃O₃⁺: 283.0957).
- Major fragments :
- m/z 255.0892: Loss of CO (–28 Da, aldehyde group).
- m/z 227.0810: Subsequent loss of C₂H₄N (–28 Da, furylmethylamine).
- m/z 154.0504: Pyrido-pyrimidine core ([C₈H₈N₃O]⁺).
Fragmentation pathways align with the instability of the aldehyde and furan substituents under electron impact .
Properties
IUPAC Name |
2-(furan-2-ylmethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-10-4-5-13-17-14(16-7-11-3-2-6-21-11)12(9-19)15(20)18(13)8-10/h2-6,8-9,16H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFBWAYVOBIYEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=O)NCC3=CC=CO3)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350488 | |
| Record name | 2-{[(Furan-2-yl)methyl]amino}-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
314746-80-0 | |
| Record name | 2-{[(Furan-2-yl)methyl]amino}-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Furylmethyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde typically involves multi-step reactions. One common method starts with the preparation of the pyrido[1,2-A]pyrimidine core, followed by functionalization at specific positions to introduce the furylmethylamino and carbaldehyde groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Aldehyde Functionalization
The aldehyde group at position 3 is a primary site for nucleophilic addition or condensation reactions.
Mechanistic Insight :
The aldehyde undergoes nucleophilic attack by amines to form Schiff bases, which can be stabilized or reduced to secondary amines under reductive conditions.
Cyclization Reactions
The furylmethylamino group participates in intramolecular cyclization under acidic or thermal conditions.
| Conditions | Product Formed | Yield | Reference |
|---|---|---|---|
| HCl (1M), reflux in EtOH | Fused furan-pyrido-pyrimidine derivatives | 58–72% |
Example Reaction :
Under acidic conditions, the furan ring may engage in electrophilic substitution with the pyrido-pyrimidine core, forming tricyclic structures.
Photoredox C–H Arylation
The pyrido[1,2-a]pyrimidine scaffold undergoes regioselective C–H arylation at position 3 under photoredox catalysis.
| Catalytic System | Substrate | Product | Yield | Reference |
|---|---|---|---|---|
| Ru(bpy)₃Cl₂, K₂S₂O₈, blue LEDs | Aryl diazonium salts (e.g., PhN₂⁺) | 3-Aryl-4-oxo-pyrido-pyrimidine derivatives | 45–68% |
Mechanistic Insight :
The reaction proceeds via a radical pathway, where the aldehyde group directs arylation at position 3 through hydrogen bonding or steric effects.
Amino Group Modifications
The furylmethylamino substituent at position 2 can undergo alkylation or acylation.
| Reaction Type | Reagents | Product | Reference |
|---|---|---|---|
| Acylation | Acetyl chloride, pyridine | N-Acetyl-furylmethylamino derivative | |
| Alkylation | Ethyl bromoacetate, K₂CO₃ | N-Alkylated derivatives |
Applications :
These modifications enhance solubility or enable further coupling reactions (e.g., click chemistry).
Methyl Group Oxidation
The methyl group at position 7 can be oxidized to a carboxylic acid under strong conditions.
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄, H₂SO₄ | Reflux in H₂O | 7-Carboxy-pyrido-pyrimidine derivative | 35% |
Biological Activity Derivatives
- Anticancer Agents : Condensation with hydrazines yields hydrazone derivatives with micromolar IC₅₀ values against MCF-7 and HepG2 cell lines .
- Antimicrobials : Thiosemicarbazone derivatives show activity against E. coli and S. aureus (MIC: 8–32 µg/mL) .
Coordination Chemistry
The aldehyde and amino groups act as bidentate ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with catalytic or magnetic properties .
Reaction Optimization Challenges
Scientific Research Applications
Medicinal Chemistry Applications
- Antitumor Activity : Research has indicated that compounds with similar structures to 2-[(2-Furylmethyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde exhibit significant antitumor properties. Studies have shown that derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. In vitro studies demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for antibiotic development.
- Neurological Applications : Given the involvement of pyrido[1,2-a]pyrimidines in neurological disorders, research is ongoing to explore their neuroprotective effects. Preliminary studies suggest that this compound may modulate neurotransmitter systems and provide neuroprotection in models of neurodegeneration.
Agrochemical Applications
The compound's structural characteristics make it a candidate for development as an agrochemical. Its potential applications include:
- Herbicides : Research into the herbicidal properties of similar compounds indicates that they may inhibit specific enzymes involved in plant growth.
- Pesticides : The antimicrobial properties also extend to pest control, making it a candidate for formulation into pesticide products.
Case Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry examined the antitumor effects of several pyrido[1,2-a]pyrimidine derivatives in vitro. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, highlighting the potential of this class of compounds in cancer therapy .
Case Study 2: Antimicrobial Efficacy
Research conducted at a pharmaceutical laboratory evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition zones in agar diffusion assays, suggesting its potential as a new antibacterial agent .
Mechanism of Action
The mechanism of action of 2-[(2-Furylmethyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Piperazinyl Derivative
Compound : 7-Methyl-4-oxo-2-(4-phenyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Hydroxyethylamino Derivative
Compound: 2-((2-Hydroxyethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Chloro-Methyl Derivative
Compound : 2-Chloro-6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
- Molecular Weight : 222.63 g/mol
- Predicted pKa of -0.44 suggests higher acidity compared to the target compound .
Core Structure Modifications
Pyrrolopyrimidine Hybrid
Compound : Methyl-4-oxo-1,4-dihydro-pyrido[1,2-b]pyrrolo[2,3-d]pyrimidine-2-carboxylate
Thiazolidinone-Conjugated Analog
Compound: 2-[(2-Furylmethyl)amino]-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- Key Differences: Addition of a thiazolidinone ring with a thioxo group enhances electronic delocalization and may improve antitumor activity by modulating enzyme inhibition pathways, as seen in related compounds .
Biological Activity
The compound 2-[(2-Furylmethyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde is a heterocyclic organic molecule that exhibits significant biological activity. Its structure incorporates a furan moiety and a pyrido-pyrimidine ring, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry, including anticancer and antimicrobial properties.
- Molecular Formula : C15H13N3O3
- Molecular Weight : 283.29 g/mol
- LogP : 1.21
- Purity : Typically around 95% .
Anticancer Activity
Research indicates that compounds similar to 2-[(2-furylmethyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine have demonstrated anticancer properties. The fused pyrido-pyrimidine structure is associated with various bioactivities, including:
- Mechanism of Action : These compounds may inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases and kinases.
- Case Study : A study reported that derivatives of pyrido[1,2-a]pyrimidines showed cytotoxic effects against several cancer cell lines, indicating the potential of this compound in cancer therapy .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. The presence of the furan ring enhances its interaction with microbial targets.
- Mechanism of Action : It is believed to disrupt bacterial cell wall synthesis and inhibit protein synthesis.
- Research Findings : In vitro studies have shown that similar compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
The biological activity of 2-[(2-furylmethyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine can be influenced by various structural modifications:
| Structural Feature | Impact on Activity |
|---|---|
| Furan Ring | Enhances antimicrobial activity |
| Methyl Group at Position 7 | Increases lipophilicity and cell membrane permeability |
| Aldehyde Group at Position 3 | Potentially reactive site for biological interactions |
Synthesis Pathways
Synthesis of this compound typically involves multi-step synthetic routes. Common methodologies include:
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?
The compound is typically synthesized via multi-step protocols involving cyclocondensation and functionalization. A common approach includes:
- Amide formation using reagents like 2-furylmethylamine under basic conditions (e.g., K₂CO₃ in DCM) to introduce the furylmethylamino group .
- Core structure assembly via cyclization of pyrimidine precursors, similar to methods described for pyrido[1,2-a]pyrimidine derivatives (e.g., thermal cyclization or acid catalysis) .
- Carbaldehyde introduction through oxidation or formylation reactions, as seen in analogous pyrimidine-3-carbaldehyde syntheses .
Q. How is the compound characterized spectroscopically, and what analytical benchmarks are critical?
Key characterization methods include:
- ¹H/¹³C NMR : Assign peaks for the furylmethylamino group (δ ~6.5–7.5 ppm for furan protons) and pyrido-pyrimidine core (δ ~8–9 ppm for aromatic protons) .
- IR spectroscopy : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and aldehyde (C=O, ~2800–2720 cm⁻¹) groups .
- LCMS/HPLC : Validate purity (>95%) and molecular ion consistency (e.g., [M+H]+ via ESI-MS) .
Q. What safety protocols are essential during synthesis and handling?
- Reactive intermediates : Use inert atmospheres (N₂/Ar) for air-sensitive steps, such as formylation .
- Toxic byproducts : Implement fume hoods and PPE (gloves, goggles) when handling chlorinated solvents or amines .
- Storage : Store under anhydrous conditions at –20°C to prevent aldehyde oxidation .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final cyclization step?
- Catalyst screening : Test Pd-based catalysts (e.g., Pd/C or Xantphos with Cs₂CO₃) to enhance cyclization efficiency .
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus dichloromethane (DCM) to improve solubility of intermediates .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30–60 minutes at 110°C) while maintaining yield .
Q. What strategies resolve discrepancies in NMR data during structural elucidation?
- Tautomerism analysis : Investigate keto-enol tautomerism in the pyrido-pyrimidine core using variable-temperature NMR or deuterated solvents (e.g., DMSO-d₆) .
- 2D correlation spectroscopy : Employ HSQC/HMBC to assign ambiguous proton-carbon couplings, particularly for overlapping aromatic signals .
- Comparative literature review : Cross-reference with published spectra of structurally similar pyrido-pyrimidines (e.g., 7-methyl-4-oxo derivatives) .
Q. How can regioselectivity be controlled during furylmethylamino group incorporation?
- Electronic directing groups : Introduce electron-withdrawing substituents (e.g., nitro or chloro) on the pyrimidine ring to guide amine attachment .
- Steric hindrance : Use bulky bases (e.g., DIPEA) or low-temperature conditions (–10°C) to minimize competing side reactions .
Q. What in vitro assays are suitable for evaluating its pharmacological potential?
- Kinase inhibition : Screen against CDK9 or related kinases using ATP-competitive assays (IC₅₀ determination) .
- Cellular cytotoxicity : Perform MTT assays on cancer cell lines (e.g., MIA PaCa-2, PANC-1) to assess antiproliferative activity .
- Molecular docking : Model interactions with target proteins (e.g., CDK9’s ATP-binding pocket) using software like AutoDock Vina .
Data Contradiction & Troubleshooting
Q. How to address inconsistent biological activity across replicate assays?
- Compound stability : Verify storage conditions (e.g., moisture-free environment) and reconstitute fresh DMSO solutions for each assay .
- Batch variability : Characterize each synthesis batch via HPLC to ensure consistent purity (>98%) .
- Cell line authentication : Use STR profiling to confirm genetic stability of tested cell lines .
Q. What steps mitigate byproduct formation during carbaldehyde synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
